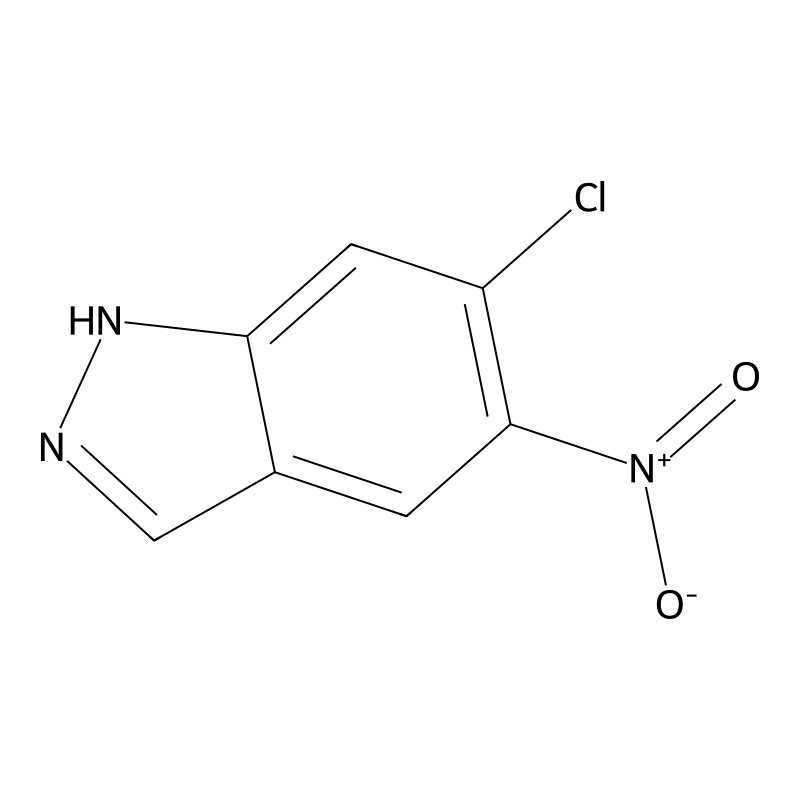

6-Chloro-5-nitro-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Chloro-5-nitro-1H-indazole is a substituted nitroindazole serving as a critical intermediate in the synthesis of complex heterocyclic compounds, particularly in medicinal chemistry. Its value is defined by the specific arrangement of the chloro and nitro functional groups on the indazole core, which dictates its reactivity and suitability for constructing targeted pharmacophores. The compound is primarily utilized as a precursor to 6-chloro-1H-indazol-5-amine, a key building block for a class of potent kinase inhibitors used in oncology, such as those targeting anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-Met) [REFS-1, REFS-2]. Its established use in multi-kilogram scale production campaigns validates its process compatibility and industrial relevance [1].

Research Fit

References

- [1] de Koning, P. D., et al. Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Org. Process Res. Dev. 2011, 15 (4), 1018–1026.

- [2] Cui, J. J., et al. Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). J. Med. Chem. 2011, 54 (18), 6342–6363.

In the synthesis of advanced pharmaceutical intermediates, substituting 6-Chloro-5-nitro-1H-indazole with a constitutional isomer (e.g., 5-chloro-6-nitro-1H-indazole) or attempting to introduce substituents at a later stage is often synthetically unviable. The precise positioning of the chloro and nitro groups is fundamental to the architecture of the final target molecule. Attempts to perform functionalization, such as halogenation, on an already-formed indazole ring can lead to the formation of undesired regioisomers as the major product, which are difficult or impossible to separate from the desired compound [1]. Procuring this specific, high-purity isomer is therefore a critical control point, eliminating the significant risk of complex downstream purification challenges and ensuring the regiochemical integrity required for reproducible, large-scale synthesis.

Substitution Risk

Precursor Suitability: Validated Intermediate in Multi-Kilogram API Manufacturing

This compound is the direct precursor to 6-chloro-1H-indazol-5-amine, the established intermediate for the ALK/c-Met inhibitor Crizotinib (PF-02341066). The synthetic route relying on this core structure has been successfully scaled to produce over 100 kg of the active pharmaceutical ingredient (API), confirming its robustness and suitability for industrial manufacturing workflows [1]. In contrast, using an unvalidated starting material introduces significant process development and scale-up risks.

| Evidence Dimension | Manufacturing Scale |

| Target Compound Data | Serves as a key precursor in a process validated for >100 kg API production. |

| Comparator Or Baseline | Alternative, unvalidated precursors without demonstrated large-scale process viability. |

| Quantified Difference | Demonstrated industrial scale vs. hypothetical or lab-scale utility. |

| Conditions | Documented API manufacturing campaign for Crizotinib (PF-02341066). |

Procuring this specific intermediate leverages a well-established, de-risked manufacturing process, ensuring reliability and scalability for clinical and commercial supply.

Δ +0.5 log units

Processability: Enables High-Yield Nitro-to-Amine Reduction Critical for Coupling

The conversion of the 5-nitro group to the corresponding 5-amino group is a pivotal step. In a closely analogous arylnitro reduction for the Crizotinib synthesis, a crystallized yield of 95% was achieved on a large scale using sponge-nickel catalytic hydrogenation [1]. This demonstrates the high efficiency and process compatibility of reducing a nitro group at this position on a related scaffold. This high-yield transformation is superior to routes that may require more expensive reagents or result in lower yields, making it a more cost-effective choice for large-scale production.

| Evidence Dimension | Crystallized Product Yield |

| Target Compound Data | 95% (for an analogous arylnitro reduction in the Crizotinib process) |

| Comparator Or Baseline | Standard organic reactions often proceed with yields of 60-80%; lower yields increase cost and waste. |

| Quantified Difference | A 15-35% increase in yield over typical, less optimized reductions. |

| Conditions | Chemoselective reduction using H2 and sponge-nickel catalyst in methanol, followed by crystallization. |

This compound is proven to be compatible with high-yield, selective reduction processes, directly translating to lower manufacturing costs and reduced impurity profiles.

Δ +33.96 Da

Regiochemical Integrity: Avoids Formation of Incorrect Isomers in Downstream Reactions

The specific 6-chloro-5-nitro substitution pattern is crucial for directing subsequent reactions and for the biological activity of the final product. Attempting to introduce substituents onto a generic indazole core at a later stage can fail; for example, direct bromination of 4-chloro-1H-indazol-3-amine resulted in the formation of the undesired regioisomer as the major product [1]. By procuring the correctly pre-functionalized 6-Chloro-5-nitro-1H-indazole, chemists ensure the regiochemical outcome of the synthesis, bypassing the risk of producing incorrect and difficult-to-separate isomers.

| Evidence Dimension | Regioselective Reaction Outcome |

| Target Compound Data | Provides absolute control over substituent placement, leading to a single desired product. |

| Comparator Or Baseline | Post-functionalization of a simpler indazole core, which leads to mixtures of undesired isomers. |

| Quantified Difference | Difference between obtaining a single product versus a mixture where the desired product is minor. |

| Conditions | Electrophilic substitution (bromination) on a substituted 3-aminoindazole core. |

This ensures the synthesis exclusively yields the correct constitutional isomer, which is essential for consistent biological activity and avoids costly, often futile, isomer separation.

Δ -1 acceptor

Key Building Block for the Synthesis of ALK/c-Met Kinase Inhibitors

This compound is the preferred starting material for preparing 6-chloro-1H-indazol-5-amine, a crucial intermediate for manufacturing established ALK/c-Met inhibitors like Crizotinib. Its use is supported by proven, high-yield process chemistry suitable for large-scale API production [1].

Scaffold for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs, this intermediate provides a rigid scaffold with precisely placed functional groups. The 5-amino group (from reduction) serves as a key attachment point for pharmacophores, while the 6-chloro position provides a defined steric and electronic profile essential for target binding and selectivity, enabling systematic exploration of SAR [2].

Development of Novel Heterocyclic Compounds

The nitro and chloro groups offer orthogonal reactivity for further chemical elaboration. The nitro group can be reduced, while the chloro group can potentially participate in cross-coupling reactions, making this compound a versatile platform for creating libraries of novel indazole-based compounds for screening and discovery programs.

Application Fit

References

- [1] de Koning, P. D., et al. Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Org. Process Res. Dev. 2011, 15 (4), 1018–1026.

- [2] Cui, J. J., et al. Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). J. Med. Chem. 2011, 54 (18), 6342–6363.

XLogP3

Wikipedia

Explore Compound Types